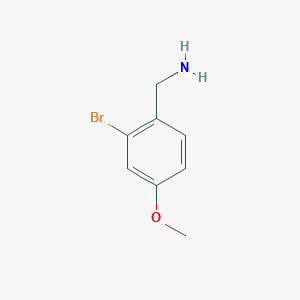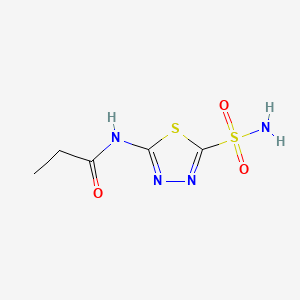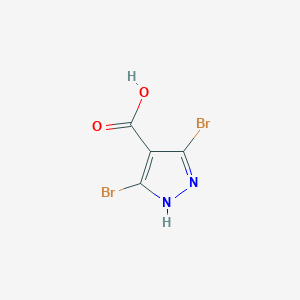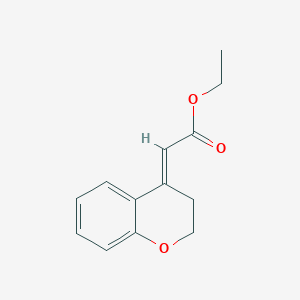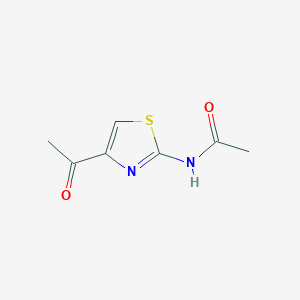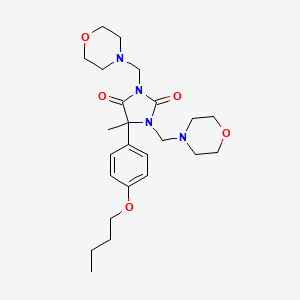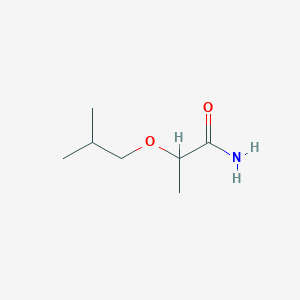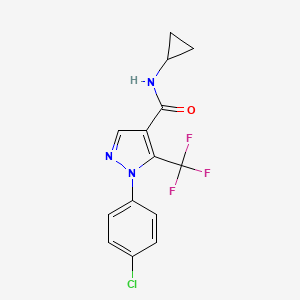
Propylxanthogenat-Kalium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium propylxanthate is a chemical compound belonging to the xanthate family, which are esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. Potassium propylxanthate, specifically, is known for its effectiveness in the flotation of sulfide ores, such as chalcopyrite .
Wissenschaftliche Forschungsanwendungen
Potassium propylxanthate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Primarily used in the mining industry as a flotation agent for the extraction of metals from ores
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium propylxanthate can be synthesized through the reaction of propyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows:
C3H7OH+CS2+KOH→C3H7OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of potassium propylxanthate is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is dried and packaged for use .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium propylxanthate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium propylxanthate can be oxidized to form dixanthogen.
Hydrolysis: In aqueous solutions, especially under acidic conditions, potassium propylxanthate hydrolyzes to form xanthic acid and potassium hydroxide.
Decomposition: Under alkaline conditions, it decomposes to form alcohol and carbon disulfide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Hydrolysis Conditions: Acidic or neutral pH.
Decomposition Conditions: Alkaline pH.
Major Products:
Oxidation: Dixanthogen.
Hydrolysis: Xanthic acid and potassium hydroxide.
Decomposition: Propyl alcohol and carbon disulfide
Wirkmechanismus
The primary mechanism by which potassium propylxanthate exerts its effects is through its interaction with metal ions. In the flotation process, potassium propylxanthate adsorbs onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and be separated from the ore slurry. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .
Vergleich Mit ähnlichen Verbindungen
- Potassium ethylxanthate
- Potassium isobutylxanthate
- Potassium amylxanthate
Comparison: Potassium propylxanthate is unique in its balance of hydrophobicity and reactivity, making it particularly effective for the flotation of certain sulfide ores. Compared to potassium ethylxanthate, it has a longer hydrocarbon chain, which enhances its hydrophobic properties. Compared to potassium isobutylxanthate and potassium amylxanthate, it offers a moderate balance between reactivity and selectivity, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
2720-67-4 |
|---|---|
Molekularformel |
C4H8KOS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
potassium;propoxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |
InChI-Schlüssel |
QPKCOVZLNZRCGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)[S-].[K+] |
Kanonische SMILES |
CCCOC(=S)S.[K] |
Key on ui other cas no. |
2720-67-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
6253-38-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)
